5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
Description
Properties
CAS No. |
91397-11-4 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)/b13-8- |
InChI Key |
RKVTXLNPABCANZ-JYRVWZFOSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N/N=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
Synonyms |
5-Methyl-3-isoxazolecarboxylic Acid (Phenylmethylene)hydrazide; |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Acetyl Acetonitrile
Acetonitrile reacts with ethyl acetate in the presence of a metal base (NaH, n-BuLi) to form acetyl acetonitrile. The base deprotonates acetonitrile, generating a nitrile anion that attacks ethyl acetate’s carbonyl group.
Step 2: Hydrazone Formation
Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to yield a hydrazone intermediate (88–90% purity by HPLC).
Step 3: Cyclization with Hydroxylamine
The hydrazone undergoes cyclization with hydroxylamine hydrochloride in alkaline conditions (pH 10–12) using ethylene glycol dimethyl ether or 2-methyltetrahydrofuran as solvents. This step produces 3-amino-5-methylisoxazole, which is subsequently derivatized to the benzylidenehydrazide.
Advantages :
-
Avoids toxic solvents like chloroform and carbon tetrachloride.
Industrial-Scale Synthesis via Aprotic Solvent Systems
WO2017021246A1 discloses a method optimized for large-scale production:
Reaction of Methyl 5-Methylisoxazole-3-carboxylate with Benzyl Hydrazine
Methyl 5-methylisoxazole-3-carboxylate reacts with benzyl hydrazine in an aprotic solvent (e.g., tetrahydrofuran) and organic base (triethylamine) at 25–35°C.
Key Parameters :
Purification Strategy
The crude product is recrystallized from isopropanol to enhance purity. While the yield is moderate, this method is scalable and avoids high-temperature steps.
Comparative Analysis of Methodologies
Critical Evaluation of Reaction Mechanisms
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 2: Activity Profiles of Selected Compounds
Structure-Activity Relationships (SAR)
- Hydrazide Substituents :
- Core Modifications: Replacing isoxazole with triazole () or pyridine () shifts activity toward antimicrobial or metal-chelating properties.
- Salt Forms : Hydrochloride salts (e.g., pentylhydrazide HCl) improve stability and bioavailability .
Biological Activity
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (MIBH) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MIBH, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁N₃O₂
- Molecular Weight : 231.24 g/mol
- CAS Number : 71750408
- IUPAC Name : N'-benzyl-5-methylisoxazole-3-carbohydrazide
The structure of MIBH features a benzylidenehydrazine moiety linked to a 5-methylisoxazolecarboxylic acid, which contributes to its diverse biological activities.
MIBH exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : MIBH has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
- Antioxidant Properties : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress and damage. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
- Anti-inflammatory Effects : Research indicates that MIBH may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions.
Antidepressant Activity
A study investigating the antidepressant potential of MIBH revealed that it significantly reduced depressive-like behaviors in animal models. The compound's ability to inhibit MAO activity was correlated with increased serotonin levels, providing a mechanistic explanation for its antidepressant effects .
Anticancer Properties
MIBH has also been studied for its anticancer properties. In vitro assays demonstrated that MIBH induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest .
Neuroprotective Effects
The neuroprotective effects of MIBH were evaluated in models of neurodegeneration. It was found to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease by mitigating oxidative stress and inflammation .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Antidepressant Effects | MIBH reduced depressive behaviors in mice; increased serotonin levels | Behavioral tests and biochemical assays |
| Anticancer Activity Assessment | Induced apoptosis in breast and lung cancer cell lines | Cell viability assays and flow cytometry |
| Neuroprotection Study | Reduced oxidative stress markers; improved cognitive performance | In vivo models of neurodegeneration |
Q & A
Basic Research Question
- NMR spectroscopy : Use and NMR to confirm the E/Z isomerism of the benzylidenehydrazide moiety. Dominant E isomers show distinct chemical shifts for the hydrazone proton (δ ~11–12 ppm) and aromatic protons .
- Infrared (IR) spectroscopy : Peaks at 1683 cm (C=O stretching) and 1607 cm (C=N stretching) confirm functional groups .
- Thin-layer chromatography (TLC) : System T1 (Rf 0.77) with diazotization and p-dimethylaminobenzaldehyde spray for visualization .
How does the E/Z isomerism of benzylidenehydrazide derivatives influence their biological activity?
Advanced Research Question
- Dominant isomers : The E configuration and transamide conformation are thermodynamically favored, as shown by NMR data. These isomers exhibit enhanced planarity, improving interactions with biological targets like enzymes or DNA .
- Anticancer activity : E isomers of related hydrazides show higher potency against leukemia cell lines (e.g., CCRF-CEM), with PG values indicating tumoricidal effects .
- Experimental validation : Use X-ray crystallography or NOESY NMR to correlate isomer prevalence with activity.
What methodological approaches assess the metal-binding capacity of this compound?
Advanced Research Question
- Donor site analysis : The hydrazide group (N–NH–C=O) and isoxazole ring provide N and O donor atoms for metal coordination. Conduct UV-Vis titration with transition metals (e.g., Cu, Fe) to monitor ligand-to-metal charge transfer bands .
- Stoichiometry determination : Job’s method or molar ratio plots quantify binding affinity.
- Biological relevance : Test metal complexes for enhanced antimicrobial or anticancer activity compared to the free ligand .
How should researchers handle stability challenges during long-term storage?
Basic Research Question
- Storage conditions : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Purity remains ≥98% for ≥4 years under these conditions .
- Stability monitoring : Use HPLC (C18 column, methanol/water mobile phase) to detect degradation products.
- Handling precautions : Avoid repeated freeze-thaw cycles; prepare aliquots for frequent use.
How can conflicting bioactivity data across studies be resolved?
Advanced Research Question
- Source of contradictions : Variability may arise from differences in isomer ratios, cell line specificity (e.g., leukemia vs. solid tumors), or assay protocols .
- Standardization steps :
What computational tools support structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- DFT calculations : Optimize geometries of E/Z isomers at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate interactions with MAO-A/B enzymes (PDB: 2Z5X) to rationalize antidepressant activity .
- QSAR models : Use descriptors like logP, polar surface area (PSA: 90.38 Ų), and hydrogen-bond donors/acceptors to predict bioavailability .
What are the limitations of current anticancer screening models for this compound?
Advanced Research Question
- Cell line specificity : Most data focus on leukemia (CCRF-CEM), but activity against solid tumors is understudied. Expand to 3D spheroid or patient-derived xenograft (PDX) models .
- Metabolic stability : Test hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Synergistic combinations : Screen with standard chemotherapeutics (e.g., doxorubicin) to assess additive effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
